6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-15-10(16)5-9(14-11(15)17)7-3-2-6(13)4-8(7)12/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDVPVPSSUVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Protocol
The Biginelli reaction remains the most widely employed method for synthesizing tetrahydropyrimidine scaffolds. For 6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, the one-pot condensation of 2-chloro-4-fluorobenzaldehyde, methyl acetoacetate, and urea/thiourea is catalyzed by Brønsted or Lewis acids. Para-toluenesulfonic acid (PTSA) in ethanol under reflux (80°C, 4–6 hours) achieves yields of 78–85%. The mechanism involves iminium ion formation from the aldehyde and urea, followed by nucleophilic attack by the enolized β-keto ester and cyclocondensation.
Diisopropyl Ethyl Ammonium Acetate (DIPEAc)-Promoted Synthesis
Recent advances utilize ionic liquid catalysts like DIPEAc under solvent-free conditions. This method enhances reaction efficiency, reducing time to 1.5–2 hours at room temperature with yields up to 92%. DIPEAc acts as both catalyst and reaction medium, facilitating proton transfer and stabilizing intermediates. The protocol is scalable and environmentally favorable, avoiding volatile organic solvents.
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates the Biginelli reaction. Using PTSA in ethanol, reaction times decrease to 15–20 minutes with comparable yields (80–88%). This approach minimizes side products, such as open-chain ureides, by ensuring rapid and uniform heating.
Enzymatic Kinetic Resolution
Transesterification and Esterification
Post-hydrolysis, concentrated sulfuric acid catalyzes transesterification of intermediates with ethanol, yielding the final product without racemization. This stepwise approach ensures high optical purity and is preferable for large-scale synthesis.
Solvent-Free Condensation Strategies
Cyclocondensation of Diaminoalkanes
Reaction of (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide with diaminoalkanes under solvent-free conditions produces imidazolidine and tetrahydropyrimidine derivatives. For the target compound, substituting diaminoalkanes with methylamine derivatives could yield the 3-methyl substituent. Yields under these conditions range from 65–75% after 3 days at room temperature.
Cyanamide-Mediated Cyclization
A three-step process involving salification, cyanamide reaction, and condensation synthesizes chlorinated pyrimidines. Malononitrile, methanol, and a composite solvent (e.g., dimethylformamide) form dimethyl propylene diimine dihydrochloride, which reacts with cyanamide to generate 3-amino-3-methoxy-N-cyano-2-propane imine. Subsequent HCl gas treatment yields 2-chloro-4,6-dimethoxypyrimidine analogs, adaptable to the target compound by modifying substituents.
Comparative Analysis of Preparation Methods
Yield and Efficiency
| Method | Catalyst | Time | Yield | Conditions |
|---|---|---|---|---|
| Classical Biginelli | PTSA | 4–6 hours | 78–85% | Ethanol, reflux |
| DIPEAc-Promoted | DIPEAc | 1.5–2 hours | 88–92% | Solvent-free, RT |
| Microwave-Assisted | PTSA | 15–20 min | 80–88% | Ethanol, microwave |
| Enzymatic Resolution | Lipase PS-D | 48 hours | 48% | Aqueous/organic biphasic |
| Solvent-Free Condensation | None | 3 days | 65–75% | RT, solvent-free |
The DIPEAc method offers the highest yield and shortest reaction time, making it industrially viable. Enzymatic approaches, while slower, provide superior stereochemical control for chiral analogs.
Environmental and Economic Considerations
Solvent-free and microwave methods reduce waste and energy consumption. DIPEAc is recyclable for up to five cycles without yield loss, enhancing cost-effectiveness. Conversely, classical acid catalysis requires solvent recovery systems, increasing operational complexity.
Research Discoveries and Advancements
Green Chemistry Innovations
DIPEAc’s dual role as catalyst and solvent exemplifies green chemistry principles, eliminating hazardous solvents and reducing carbon footprint. Similarly, microwave irradiation aligns with sustainable synthesis by lowering energy input.
Antimicrobial Activity Correlations
Tetrahydropyrimidines synthesized via Biginelli reactions exhibit potent antibacterial and antifungal properties. Substitutions at the 4-aryl and 2-oxo positions enhance bioactivity, with electron-withdrawing groups (e.g., chloro, fluoro) improving membrane penetration.
Structural Modifications
Introducing thiourea instead of urea in the Biginelli reaction yields 2-thioxo derivatives with increased lipophilicity and antimicrobial efficacy. For this compound, thiourea incorporation could further optimize pharmacokinetic profiles.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro substituents .
Scientific Research Applications
6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its mechanism of action.
Industrial Applications: It is explored for use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 868143-04-8)
- Molecular Formula : C₁₁H₈ClFN₂O₂
- Molecular Weight : 254.64 g/mol .
- Key Differences : The benzyl group at position 3 introduces bulkiness, which may reduce membrane permeability compared to the methyl group in the target compound. The 4-fluorophenyl substituent lacks the 2-chloro group, altering electronic effects on the aromatic ring .
- Activity: Not explicitly reported, but structural analogs with benzyl groups often exhibit modified receptor-binding profiles due to steric effects .
6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2055078-45-8)
Functional Group Modifications
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Molecular Formula : C₁₃H₁₅ClN₂S
- Key Differences: Replaces the 2,4-dione oxygen atoms with a thione (C=S) group at position 2.
- Activity : Demonstrates antibacterial and antitumor properties, highlighting the pharmacological impact of thione substitution .
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Esters
- Key Differences: Incorporates a thioxo group (C=S) at position 2 and a furan heterocycle at position 4. The ester group enhances solubility in non-polar solvents .
- Activity : Exhibits antioxidant activity (IC₅₀ = 0.6 mg/mL for compound 3c), suggesting thioxo derivatives may outperform diones in free-radical scavenging .
Substituent Variations at Position 3
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Molecular Formula : C₂₀H₂₅ClN₄O₂
- Molecular Weight : 396.89 g/mol .
- Key Differences : A cyclohexyl group at position 3 and a piperazine moiety at position 6 introduce conformational rigidity and basicity. The piperazine group may enhance interactions with CNS targets .
- Activity : Likely targets neurological or cardiovascular systems due to piperazine’s prevalence in antipsychotic and antihypertensive drugs .
Physicochemical and Pharmacological Comparison
Key Research Findings
Fluorine Impact: Fluorine at the 4-position of the phenyl ring improves metabolic stability and bioavailability, making the target compound more drug-like than non-fluorinated analogs .
Thione vs. Dione : Thione derivatives (e.g., ) exhibit stronger antibacterial activity but lower solubility in aqueous media compared to diones.
Bulkiness vs. Bioavailability : Bulky groups at position 3 (e.g., cyclohexyl or benzyl ) may hinder blood-brain barrier penetration, whereas the methyl group in the target compound offers a favorable balance.
Biological Activity
6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
The compound is characterized by a tetrahydropyrimidine core with specific substitutions that influence its biological activity. The presence of the chloro and fluorine atoms on the phenyl ring contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit enzymes such as HIV integrase. For instance, a related compound demonstrated an IC50 value of 0.65 µM against HIV integrase in vitro assays .
- Antimicrobial Activity : Similar pyrimidine derivatives have exhibited antibacterial properties against various strains, suggesting a potential for development as antimicrobial agents .
Biological Activity Data
The biological activities of this compound and related compounds can be summarized in the following table:
Case Studies
- HIV Integrase Inhibition : A study on pyrimidine derivatives highlighted that certain compounds could inhibit the strand transfer reaction of HIV integrase. While this compound was not directly tested in this study, its structural analogs demonstrated promising results .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of tetrahydropyrimidine derivatives revealed significant activity against Gram-positive and Gram-negative bacteria. The study indicated that modifications to the phenyl ring could enhance efficacy and selectivity against specific bacterial strains .
Q & A
Q. What synthetic routes are optimized for preparing 6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione under metal-free conditions?
- Methodological Answer : A metal-free synthesis approach involves cyclocondensation of β-aryl ketones with urea derivatives. For fluorinated analogs, refluxing 2-chloro-4-fluorophenyl ketones with methylurea in acetone under acidic conditions (e.g., HCl catalysis) yields the tetrahydropyrimidine core. Key parameters include temperature control (60–80°C) and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via recrystallization (methanol/water) achieves >90% purity .
- Data Table :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Acetone |
| Catalyst | HCl (10 mol%) |
| Yield | 62–75% |
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
- Methodological Answer : Structural elucidation combines NMR (¹H/¹³C), HRMS , and X-ray crystallography . For example, ¹H NMR reveals distinct peaks for the tetrahydropyrimidine ring protons (δ 3.2–4.1 ppm) and aromatic substituents (δ 7.0–7.8 ppm). HRMS confirms the molecular ion [M+H]⁺ at m/z 297.05. X-ray diffraction (orthorhombic crystal system, Pbn21 space group) provides bond angles and dihedral deviations (e.g., 89.42° between phenyl and pyrimidine planes) .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like dihydrofolate reductase (DHFR). Parameters include grid box dimensions (20 ų) centered on the active site and Lamarckian genetic algorithms. Results show strong hydrogen bonding between the dione moiety and DHFR’s Thr56 residue (binding energy: −8.2 kcal/mol) .
- Data Table :
| Parameter | Value |
|---|---|
| Docking Software | AutoDock Vina |
| Grid Box Size | 20 × 20 × 20 ų |
| Predicted ΔG (Binding) | −8.2 kcal/mol |
Q. How do steric and electronic effects of the 2-chloro-4-fluorophenyl group influence the compound’s pharmacological activity?
- Methodological Answer : Comparative SAR studies with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) reveal that the 2-chloro-4-fluoro substituent enhances lipophilicity (logP = 2.8) and metabolic stability. In vitro assays (e.g., CYP450 inhibition) show reduced hepatic clearance compared to non-halogenated analogs. Crystallographic data (e.g., dihedral angle = 89.42°) suggest restricted rotation, stabilizing interactions with hydrophobic enzyme pockets .
Q. What in vitro models validate the compound’s anti-inflammatory or antitumor potential?
- Methodological Answer : Cell viability assays (MTT protocol) using human cancer lines (e.g., MCF-7, IC50 = 12.3 µM) and ELISA-based cytokine profiling (TNF-α/IL-6 inhibition in macrophages) are employed. For mechanistic insights, Western blotting detects apoptosis markers (e.g., caspase-3 cleavage). Dose-response curves (0.1–100 µM) and statistical analysis (ANOVA, p < 0.05) ensure reproducibility .
Data Contradiction Analysis
Q. How are discrepancies in reported melting points or spectral data resolved?
- Methodological Answer : Discrepancies arise from polymorphic forms or solvent-dependent crystallization. For example, melting points vary between 210–215°C (methanol) vs. 205–208°C (ethanol). DSC/TGA analyses differentiate polymorphs, while PXRD identifies lattice variations. Cross-validation with IR (C=O stretch at 1710 cm⁻¹) and elemental analysis (%C: 56.34 vs. 56.19 observed) ensures consistency .
Key Experimental Design Considerations
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer : Hazard mitigation includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
